3,5-Difluoro-2-(trifluoromethyl)pyridine
Overview
Description
3,5-Difluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H2F5N. This compound is notable for its unique chemical properties, which are attributed to the presence of both difluoro and trifluoromethyl groups on the pyridine ring. These fluorine-containing substituents significantly influence the compound’s reactivity and stability, making it a valuable building block in various chemical syntheses .
Mechanism of Action
Target of Action
3,5-Difluoro-2-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is primarily used in the agrochemical and pharmaceutical industries . The compound’s primary targets are pests in crops . It is also used in the synthesis of several active pharmaceutical ingredients .
Mode of Action
The biological activities of this compound derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The presence of fluorine and pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
It is known that the compound interferes with the biochemistry of respiration in pests .
Result of Action
The primary result of the action of this compound is the protection of crops from pests . In the pharmaceutical industry, several products containing the this compound moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-(trifluoromethyl)pyridine typically involves nucleophilic substitution reactions. One common method is the reaction of pentafluoropyridine with sodium azide, followed by further transformations to introduce the desired functional groups . The reaction conditions often require the use of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or sulfolane to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, organometallic reagents, and various oxidizing or reducing agents. Reaction conditions often involve the use of polar aprotic solvents and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cyclization can produce fused heterocyclic compounds .
Scientific Research Applications
3,5-Difluoro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Uniqueness
3,5-Difluoro-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the difluoro and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, it may offer enhanced stability or reactivity in certain chemical processes .
Properties
IUPAC Name |
3,5-difluoro-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFDPSQBADRNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.